molecular formula C16H8BrNO2S2 B3590212 2-(4-bromophenyl)-5-(thiophen-2-yl)-4H-thieno[2,3-d][1,3]oxazin-4-one

2-(4-bromophenyl)-5-(thiophen-2-yl)-4H-thieno[2,3-d][1,3]oxazin-4-one

Cat. No.: B3590212
M. Wt: 390.3 g/mol
InChI Key: ZJKKNEVZEPOPBY-UHFFFAOYSA-N
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Description

2-(4-bromophenyl)-5-(thiophen-2-yl)-4H-thieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that features a unique combination of bromophenyl, thiophene, and oxazinone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-5-(thiophen-2-yl)-4H-thieno[2,3-d][1,3]oxazin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, the reaction of 4-bromobenzaldehyde with thiophene-2-carboxylic acid in the presence of a dehydrating agent can yield the desired product through a series of condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-5-(thiophen-2-yl)-4H-thieno[2,3-d][1,3]oxazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, leading to a variety of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions can vary, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(4-bromophenyl)-5-(thiophen-2-yl)-4H-thieno[2,3-d][1,3]oxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5-(thiophen-2-yl)-4H-thieno[2,3-d][1,3]oxazin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary and are typically elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with bromophenyl and thiophene groups, such as:

  • 2-(4-bromophenyl)-1,3-thiazole
  • 2-(4-bromophenyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole
  • 2-(4-bromophenyl)-5-(thiophen-2-yl)-1,3,4-thiadiazole

Uniqueness

What sets 2-(4-bromophenyl)-5-(thiophen-2-yl)-4H-thieno[2,3-d][1,3]oxazin-4-one apart is its unique oxazinone ring, which can impart distinct chemical and physical properties. This uniqueness can make it particularly valuable in applications requiring specific reactivity or stability profiles .

Properties

IUPAC Name

2-(4-bromophenyl)-5-thiophen-2-ylthieno[2,3-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H8BrNO2S2/c17-10-5-3-9(4-6-10)14-18-15-13(16(19)20-14)11(8-22-15)12-2-1-7-21-12/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJKKNEVZEPOPBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=CSC3=C2C(=O)OC(=N3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H8BrNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-bromophenyl)-5-(thiophen-2-yl)-4H-thieno[2,3-d][1,3]oxazin-4-one
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2-(4-bromophenyl)-5-(thiophen-2-yl)-4H-thieno[2,3-d][1,3]oxazin-4-one
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2-(4-bromophenyl)-5-(thiophen-2-yl)-4H-thieno[2,3-d][1,3]oxazin-4-one
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2-(4-bromophenyl)-5-(thiophen-2-yl)-4H-thieno[2,3-d][1,3]oxazin-4-one
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2-(4-bromophenyl)-5-(thiophen-2-yl)-4H-thieno[2,3-d][1,3]oxazin-4-one

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